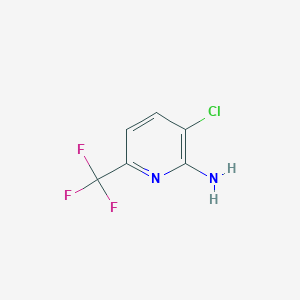

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

説明

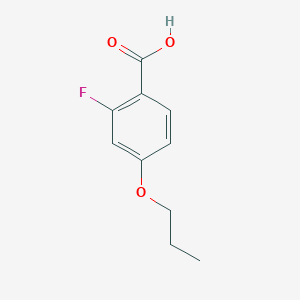

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It has a molecular weight of 196.56 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves the use of various trifluoromethyl-containing building blocks . A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .Molecular Structure Analysis

The InChI code for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Pharmacology

Application Summary

In pharmacology, this compound is utilized in the synthesis of various pharmaceutical agents due to its trifluoromethyl group, which enhances the bioactivity and metabolic stability of the drugs .

Methods of Application

The compound is often used as a building block in medicinal chemistry to create small molecule drugs. It undergoes various chemical reactions, including amination, to form complex structures that interact with biological targets .

Results and Outcomes

The introduction of the trifluoromethyl group has led to the development of drugs with improved pharmacokinetic properties. For instance, it’s used in the synthesis of inhibitors for the treatment of diseases like Hepatitis C .

Material Science

Application Summary

In material science, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is used to synthesize ligands that form complexes with metals, which are then applied in creating advanced materials with specific electronic and structural properties .

Methods of Application

The compound is reacted with metals to form coordination complexes. These complexes are characterized using techniques like NMR, IR spectroscopy, and mass spectrometry .

Results and Outcomes

The resulting materials exhibit unique properties such as luminescence or enhanced stability, making them suitable for various technological applications .

Chemical Synthesis

Application Summary

This compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals, due to its reactivity and the presence of the trifluoromethyl group .

Methods of Application

It is used in reactions like Pd-catalyzed amination to introduce nitrogen-containing heterocycles into larger molecules, which are essential in the design of active ingredients .

Results and Outcomes

The synthesis processes yield a variety of compounds with high efficiency and selectivity, contributing to the development of new active substances .

Agriculture

Application Summary

In agriculture, derivatives of this compound are incorporated into pesticides. The trifluoromethyl group enhances the pesticidal activity and environmental persistence of these compounds .

Methods of Application

The compound is used to synthesize novel pesticides through various organic synthesis routes, optimizing for the desired biological activity .

Results and Outcomes

The application of these pesticides has led to effective crop protection strategies, with the trifluoromethyl group playing a crucial role in their efficacy .

Environmental Science

Application Summary

Environmental applications include the use of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine in the study of environmental fate and transport of chemicals due to its stability and detectability .

Methods of Application

The compound is often used as a tracer or marker in environmental studies to track the movement and degradation of chemicals in ecosystems .

Results and Outcomes

Studies have shown that the compound can be used to model the environmental behavior of similar organic compounds, aiding in risk assessment and management .

Analytical Chemistry

Application Summary

In analytical chemistry, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is used as a standard or reagent in various analytical methods due to its well-defined properties and reactivity .

Methods of Application

It is employed in quantitative and qualitative analyses, including chromatography and spectroscopy, to identify and measure other substances .

Results and Outcomes

The use of this compound in analytical procedures has enabled the accurate detection and quantification of various analytes in complex mixtures .

This analysis provides a detailed look at the multifaceted applications of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine in scientific research, highlighting its versatility and importance in different scientific fields. Each application leverages the unique chemical properties of the compound to achieve specific research and industrial objectives.

Agrochemical and Pharmaceutical Industries

Application Summary

This compound is a key structural motif in active ingredients used in both agrochemical and pharmaceutical industries. Its derivatives are primarily used for crop protection from pests .

Methods of Application

Synthesis of trifluoromethylpyridines involves vapor-phase reactions and other chemical processes to create effective agrochemicals and pharmaceuticals .

Results and Outcomes

More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in pharmaceuticals and veterinary products .

FDA-Approved Drugs

Application Summary

The trifluoromethyl group in this compound is featured in FDA-approved drugs over the past 20 years, highlighting its significance in drug development .

Methods of Application

The compound’s derivatives are synthesized and incorporated into drugs that exhibit various pharmacological activities .

Results and Outcomes

The review of FDA-approved drugs shows that the trifluoromethyl group is a common pharmacophore in many successful drug molecules .

Synthesis of Inhibitors for Hepatitis C

Application Summary

Derivatives of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine are used in the synthesis of inhibitors for potential treatment of Hepatitis C .

Methods of Application

The compound acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are potential NS5B inhibitors .

Results and Outcomes

These inhibitors are crucial in developing new treatments for Hepatitis C, showcasing the compound’s role in antiviral drug synthesis .

Atroposelective Synthesis

Application Summary

A densely functionalized derivative of this compound is a key intermediate in the atroposelective synthesis of potent inhibitors .

Methods of Application

The synthesis involves creating stereoselective compounds that can selectively inhibit specific proteins, like the KRAS G12C covalent inhibitor .

Results and Outcomes

This process has led to the development of divarasib (GDC-6036), a potent inhibitor with significant implications in targeted cancer therapies .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDGVNJAZZYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381987 | |

| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

886762-09-0 | |

| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

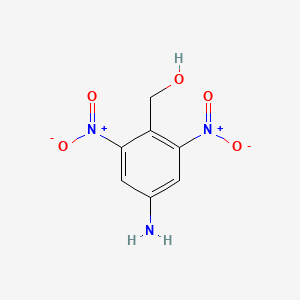

![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

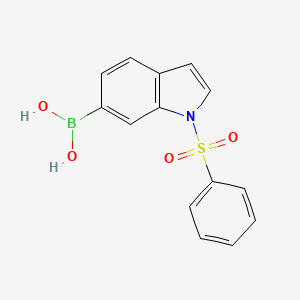

![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

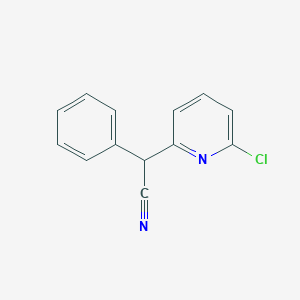

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)